molecular formula C11H25N B1267033 6-Aminoundecane CAS No. 33788-00-0

6-Aminoundecane

Cat. No. B1267033
CAS RN: 33788-00-0
M. Wt: 171.32 g/mol
InChI Key: GFBRYGJZWXLRFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Aminoundecane and related compounds involves multiple steps, including the condensation polymerization for creating copolyamides from 6-aminohexanoic acid and 11-aminoundecanoic acid, showcasing the versatility of this compound in polymer chemistry (Pisanchyn, 1973). Another approach involves catalytic ammonolysis of 11-bromoundecanoic acid, resulting in aminoundecanoic acid with a yield of up to 70%, highlighting an efficient synthesis route (Cui Jian-lan, 2002).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, reveal complex hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding the behavior and reactivity of 6-Aminoundecane derivatives (Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 6-Aminoundecane and its derivatives is highlighted through various syntheses, such as the creation of nitrogen-rich compounds with potential applications as energetic materials. These syntheses demonstrate the compound's versatility and reactive nature (Wei et al., 2015).

Physical Properties Analysis

The study of polyamides made from ω-aminocarboxylic acids, including 6-Aminoundecane, reveals that the crystal structures of these polymers depend significantly on the number of carbon atoms in the monomers. This highlights the importance of molecular structure in determining the physical properties of materials derived from 6-Aminoundecane (Slichter, 1959).

Chemical Properties Analysis

The chemical properties of 6-Aminoundecane derivatives, such as their ability to form complex molecular structures with extensive hydrogen bonding and potential for use in high-nitrogen compounds, are crucial for applications in materials science and energetic materials (Hwang et al., 2006); (Wei et al., 2015).

Scientific Research Applications

1. Nano-p–n Junction Heterostructures in Biosensing

6-Aminoundecane is explored in the context of nano-p–n junction heterostructures for biosensing applications. Nano-p–n junction heterostructures based on TiO2 nanobelts, enhanced by the assembly of p-type semiconducting NiO nanoparticles, have demonstrated heightened electrocatalytic activities in the oxidation process of certain compounds. This innovation suggests potential in diagnostic medicine and molecular biology research (Cui, Chen, Liu, & Huang, 2014).

2. Polymer Science: Crystal Structures in Polyamides

The crystal structures of polyamides made from ω-aminocarboxylic acids, including 6-Aminoundecane, were studied through x-ray diffraction. This research provides insight into the different molecular arrangements that occur in polyamides, which is crucial for understanding and enhancing materials in the polymer industry (Slichter, 1959).

3. Role in Chemical Synthesis and Polyamide Industry

6-Aminoundecane plays a significant role in chemical synthesis, especially in the synthesis of modified peptides and the polyamide synthetic fibers industry. Its structure, being hydrophobic and flexible, makes it a valuable component in various molecular structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

4. Adaptive Encapsulation in Aqueous Solutions

Research on the adaptive encapsulation of 6-Aminoundecane reveals interesting behaviors in aqueous solutions. This encapsulation is significant for understanding the chemical interactions and potential applications in various fields, including pharmaceutical and material sciences (Feng et al., 2016).

5. Aqueous Solubility in Functionalized Carbon Nanotubes

The solubility of 6-Aminoundecane in water is controlled by the length of its hydrocarbon side chain, an essential factor in the development of carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs). This understanding aids in tailoring materials for specific applications across a wide pH range (Zeng, Zhang, & Barron, 2005).

Safety And Hazards

6-Aminoundecane is classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

undecan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBRYGJZWXLRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187449
Record name 6-Aminoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoundecane

CAS RN

33788-00-0
Record name 6-Aminoundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Undecanamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diamylketone (12 g) was hydrogenated at 50 psi in the presence of 10% Pd/C (1.5 g) and benzylamine (8.31 g) at room temperature for 6 hours. Further catalyst (1.5 g) was added and the mixture was hydrogenated at 40° for 5 hours. The reaction mixture was filtered and evaporated to dryness (combined with the product from a previous 12 g hydrogenation). The oil was purified by column chromatography to give 6-undecylamine as an oil (9.1 g, 38%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Hasman - Physiologia Plantarum, 1954 - Wiley Online Library
Introduction 111 a previous publication ilhisinaii. tU5; i|. the i) hysiologifai effect of () aniinoundecanf-HCl iO-AU|; uid di-in-amylacetic acid (D-ii-AA) on Ihe water uptake of potato tissue …
Number of citations: 3 onlinelibrary.wiley.com
P Sarkar, F Durola, H Bock - Chemical Communications, 2013 - pubs.rsc.org
… 6-Aminoundecane upon reaction with 11 yields a purple product which surprisingly proves to be insoluble in solvents such as chloroform or DCM. Longer 12-aminotricosane 24 yields a …
Number of citations: 23 pubs.rsc.org
H Bock, S Huet, P Dechambenoit… - European Journal of …, 2015 - Wiley Online Library
… To obtain the target diimides, we treated esters 11 and 12 with excess 6-aminoundecane and imidazole in o-dichloroethane heated to reflux, and obtained the respectively red and …
E Girotto, M Ferreira, P Sarkar… - … A European Journal, 2015 - Wiley Online Library
… behavior of the diimides 4 and 16, we prepared homologues with symmetric and asymmetric (racemic) swallow-tails by treating the esters 14 a and 15 b with 6-aminoundecane (4 a, 16 …
J Schönamsgruber, A Hirsch - European Journal of Organic …, 2015 - Wiley Online Library
… The two remaining anhydride moieties of the molecule were then condensed with 3-aminopentane and 6-aminoundecane in molten imidazole to give the diimides 9. The corresponding …
C Chen, Q Qi, J Zhao, T Zeng, D Fan, Y Qin - Bioresource Technology, 2021 - Elsevier
… In addition, it was found that 6-aminoundecane compound occupied the largest area. This indicates that the compound additive may have a positive effect on the aromatization of bio-…
Number of citations: 13 www.sciencedirect.com
Y Cai, W Cheng, C Ji, Z Su, M Yin - Dyes and Pigments, 2021 - Elsevier
… According to Scheme S1, first, the substitution of 6-aminoundecane at imide position of PDI was conducted by partial hydrolysis of symmetrical PDI [36]. This “swallow-tail” like alkyl …
Number of citations: 8 www.sciencedirect.com
C Weiß - 2022 - opus4.kobv.de
… hydrochloride salt of methylamine, an asymmetric alkyl chain of medium lenght was employed by 2 aminopentane and for the third sterically very demanding chain, 6aminoundecane …
Number of citations: 3 opus4.kobv.de
G Boobalan, PM Imran, S Nagarajan - Superlattices and Microstructures, 2012 - Elsevier
… The condensation of the perylene-3,4,9,10-tetracarboxylic dianhydride with 5-aminononane/6-aminoundecane using imidazole resulted in the formation of N,N′-di(1-pentylbutyl)…
Number of citations: 19 www.sciencedirect.com
H Bock, P Carré, EA Hillard… - European Journal of …, 2015 - Wiley Online Library
The reaction of 1,5‐dibromoanthracene with butyllithium and diethyloxalate followed by saponification gives anthrylene‐1,5‐diglyoxylic acid as a bifunctional reactant. Its double …

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